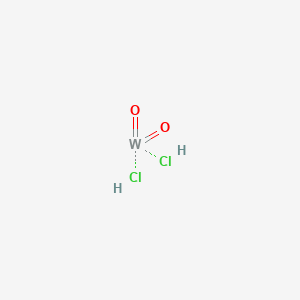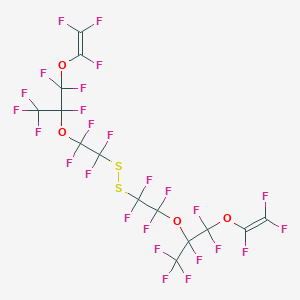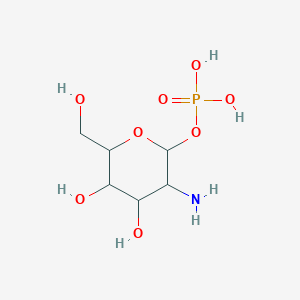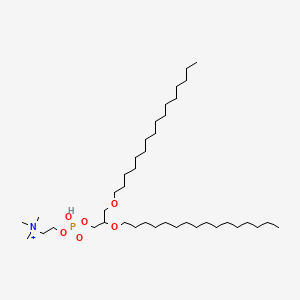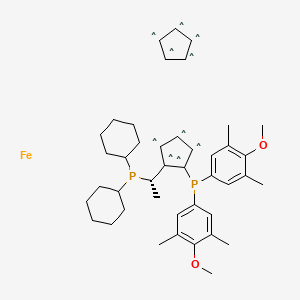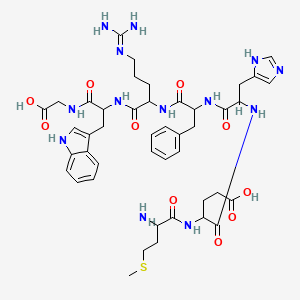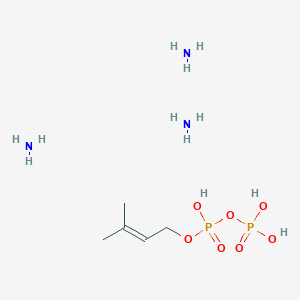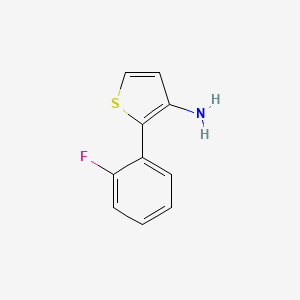
2-(2-Fluorophenyl)thiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)thiophen-3-amine is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)thiophen-3-amine can be achieved through several methods. One common approach involves the condensation reaction of 2-fluorobenzaldehyde with thiophene-3-amine in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-fluorophenylboronic acid is coupled with thiophene-3-bromide in the presence of a palladium catalyst and a base. This method provides a high yield of the desired product and is widely used in industrial settings.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenyl)thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thiol or amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, dimethylformamide, and potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)thiophen-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, anticancer, and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: The compound is used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorescent properties allow for the visualization of these interactions in living cells.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)thiophen-3-amine depends on its application. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
In material science, the compound’s electronic properties allow it to function as a semiconductor. It can transport charge carriers, such as electrons or holes, through its conjugated system, making it suitable for use in electronic devices.
Vergleich Mit ähnlichen Verbindungen
2-(2-Fluorophenyl)thiophen-3-amine can be compared with other thiophene derivatives, such as:
2-Phenylthiophene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
2-(2-Chlorophenyl)thiophen-3-amine:
2-(2-Methylphenyl)thiophen-3-amine: Contains a methyl group instead of fluorine, affecting its steric and electronic properties.
Eigenschaften
Molekularformel |
C10H8FNS |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)thiophen-3-amine |
InChI |
InChI=1S/C10H8FNS/c11-8-4-2-1-3-7(8)10-9(12)5-6-13-10/h1-6H,12H2 |
InChI-Schlüssel |
MCUBMQOQEOLKFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=CS2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)
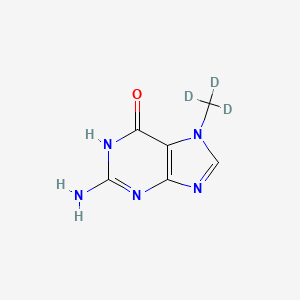
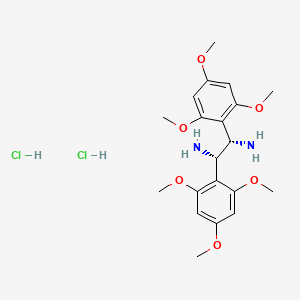
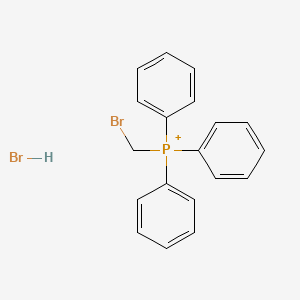
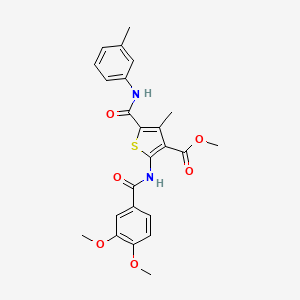
![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)

